Ethyl 2-(piperidin-4-yl)acetate
Overview
Description
Ethyl 2-(piperidin-4-yl)acetate is an organic compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research
Mechanism of Action
Target of Action
Ethyl 2-(piperidin-4-yl)acetate is a compound that primarily targets the dopamine and norepinephrine reuptake inhibitors . These targets play a crucial role in the regulation of mood, attention, and energy levels in the body.
Mode of Action
The interaction of this compound with its targets results in the inhibition of dopamine and norepinephrine reuptake . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation of the post-synaptic neuron.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic and noradrenergic pathways . The downstream effects of this include enhanced alertness, wakefulness, and focus, as well as potential mood elevation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve increased stimulation of dopamine and norepinephrine receptors due to the inhibition of reuptake . This can lead to a range of effects, including increased alertness, wakefulness, and focus, as well as potential mood elevation.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(piperidin-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound can bind to certain receptors, modulating their function and affecting downstream signaling pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, this compound has been shown to upregulate the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase . By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to prolonged neurotransmission. Additionally, this compound can activate or inhibit specific receptors, influencing cellular responses and signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cognitive function and memory by modulating neurotransmitter levels . At higher doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it can increase the production of certain metabolites involved in neurotransmitter synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters like P-glycoprotein . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern affects its overall activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which impacts its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . This subcellular distribution is crucial for its role in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(piperidin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary or secondary amines
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, other substituted derivatives
Scientific Research Applications
Ethyl 2-(piperidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Ethyl 2-(piperidin-4-yl)acetate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the ester group.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester.
2-(Piperidin-4-yl)acetic acid: The carboxylic acid analog of this compound.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to other piperidine derivatives. This uniqueness makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-piperidin-4-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSUFLCKRIHFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375173 | |
Record name | Ethyl (piperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59184-90-6 | |
Record name | Ethyl (piperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59184-90-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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